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Introduction

Aneratrigine hydrochloride, also known as DSP-2230, is an investigational small molecule
being developed for the treatment of neuropathic pain. It functions as a potent and selective
blocker of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the
transmission of pain signals, and genetic studies in humans have validated it as a promising
therapeutic target. Loss-of-function mutations in the gene encoding Navl.7 lead to a congenital
inability to experience pain, while gain-of-function mutations result in severe pain syndromes.
Aneratrigine's selective inhibition of Nav1.7, and potentially Nav1.8, suggests a mechanism of
action that could provide effective analgesia with a reduced risk of the central nervous system
and cardiovascular side effects associated with less selective sodium channel blockers.

This technical guide provides a comprehensive overview of the currently available
pharmacokinetic and pharmacodynamic data for Aneratrigine hydrochloride, based on
preclinical and early clinical development information.

Physicochemical Properties

Aneratrigine mesylate, the salt form used in clinical formulations, is classified as a
Biopharmaceutics Classification System (BCS) class IV compound, indicating both low
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solubility and low permeability.[1] Its aqueous solubility is highly pH-dependent.

Property Value Reference
Aqueous Solubility (pH 1.2) 0.06 mg/mL [1]
1.1, 3.0, 5.5 (acidic), 8.7
pKa values ) [1]
(basic)
Partition Coefficient (logP,
-0.54 [1]
37°C)
Distribution Coefficient (logD,
-0.76 t0 0.83 [1]
pH 1-12)
Pharmacodynamics
The primary pharmacodynamic effect of Aneratrigine is the inhibition of the Nav1.7 sodium
channel.
Target Assay Value (IC50) Reference
Human Nav1.7 Not specified 19 nM [1]

Note: Detailed quantitative data on the selectivity of Aneratrigine against other sodium channel
subtypes (e.g., Nav1.1-1.6, Nav1.8, Nav1.9) and other ion channels are not currently available
in the public domain.

Mechanism of Action

Aneratrigine directly blocks the pore of the Nav1.7 channel, thereby inhibiting the influx of
sodium ions that is necessary for the generation and propagation of action potentials in
nociceptive neurons. This targeted action is intended to dampen the transmission of pain
signals from the periphery to the central nervous system. Some reports also suggest that
Aneratrigine may block the Nav1.8 channel, which is also predominantly expressed in
peripheral sensory neurons and contributes to nociception.[2]
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Pharmacokinetics

Publicly available quantitative pharmacokinetic data for Aneratrigine hydrochloride is limited.
Phase 1 clinical trials have been conducted to assess its safety, tolerability, and
pharmacokinetics, but the specific results from these studies have not been published.[1][3][4]
The compound's BCS Class IV characteristics present challenges for oral bioavailability.[1]
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Mechanism of Action of Aneratrigine Hydrochloride.
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Parameter Species Dose Formulation Value Reference
Data Not
Cmax _
Available
Data Not
Tmax
Available
Data Not
AUC _
Available
) Data Not
Half-life (t1/2) ]
Available
Limited in
Bioavailability = Human Not specified Not specified Phase 1 [1][5]
studies

Formulation Development

To address the poor solubility and bioavailability, an oral capsule formulation containing sodium
bicarbonate was developed to modulate the local pH and enhance dissolution.[1][5] Initial
development with wet granulation led to stability issues, prompting a switch to a dry granulation
process which demonstrated improved chemical stability and dissolution (>80% at 30 minutes
in pH 4.0 buffer).[1][5] This optimized formulation is being used for Phase 2a clinical trials.[5]

Experimental Protocols

Detailed experimental protocols for the studies conducted on Aneratrigine hydrochloride are
not publicly available. However, based on standard industry practices for characterizing Navl.7
inhibitors, the following methodologies are likely to have been employed.

In Vitro Electrophysiology (Patch-Clamp) for IC50
Determination

This protocol describes a general method for determining the inhibitory concentration (IC50) of
a compound against a specific ion channel, such as Nav1l.7.
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General workflow for IC50 determination using patch-clamp.

e Cell Culture: A stable cell line expressing the human Nav1.7 channel (e.g., HEK293 or CHO
cells) would be cultured under standard conditions.

» Electrophysiology: Whole-cell patch-clamp recordings would be performed using an
automated or manual patch-clamp system.

e Solutions: The intracellular solution would typically contain CsF or KCI to block potassium
channels, while the extracellular solution would be a buffered saline solution.

» Voltage Protocol: A specific voltage protocol would be applied to the cell membrane to elicit
Navl.7 currents. This typically involves holding the cell at a negative potential (e.g., -120
mV) to ensure channels are in a resting state, followed by a depolarizing step (e.g., to 0 mV)
to activate the channels.

o Compound Application: Aneratrigine hydrochloride would be applied at increasing
concentrations to the extracellular solution.

o Data Acquisition and Analysis: The peak sodium current would be measured at each
concentration. The data would be normalized to the control (vehicle) response and plotted
against the compound concentration. A concentration-response curve would be fitted using a
suitable equation (e.g., the Hill equation) to determine the IC50 value.

Preclinical Pharmacokinetic Study (e.g., in Rat or Dog)

This protocol outlines a general approach for assessing the pharmacokinetics of an oral
formulation in a preclinical animal model.
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e Animal Model: Male Sprague-Dawley rats or beagle dogs are commonly used. Animals
would be fasted overnight before dosing.

e Dosing: Aneratrigine hydrochloride would be administered orally (e.g., via gavage) as a
single dose of the test formulation. A separate cohort would receive an intravenous dose to
determine absolute bioavailability.

e Blood Sampling: Blood samples would be collected from a suitable vessel (e.g., tail vein in
rats, cephalic vein in dogs) at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1,
2,4,6, 8,12, and 24 hours post-dose).

e Plasma Preparation: Blood samples would be processed to obtain plasma, which would then
be stored frozen until analysis.

e Bioanalysis: Plasma concentrations of Aneratrigine would be determined using a validated
bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

e Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using
non-compartmental methods to calculate key pharmacokinetic parameters such as Cmax,
Tmax, AUC, and elimination half-life.

Conclusion

Aneratrigine hydrochloride is a promising therapeutic candidate for neuropathic pain,
targeting the genetically validated Nav1.7 channel. While early pharmacodynamic data indicate
high potency, its pharmacokinetic profile is characterized by low solubility and permeability,
presenting a formulation challenge that has been addressed through the development of a dry
granulation capsule. A significant amount of quantitative pharmacokinetic and
pharmacodynamic data from non-clinical and clinical studies is not yet publicly available, which
is common for a compound in this stage of development. Further publication of clinical trial
results will be crucial for a more complete understanding of the pharmacokinetic and
pharmacodynamic profile of Aneratrigine hydrochloride in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.isrctn.com [isrctn.com]

e 2. DSP-2230 - Wikipedia [en.wikipedia.org]
e 3. ISRCTN [isrctn.com]

e 4. isrctn.com [isrctn.com]

e 5. mdpi.com [mdpi.com]

« To cite this document: BenchChem. [Aneratrigine Hydrochloride: A Technical Overview of its
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588376#pharmacokinetics-and-
pharmacodynamics-of-aneratrigine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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